Methansulfonsäure, Bleisalz(2+)

Übersicht

Beschreibung

Methanesulfonic acid, lead(2+) salt, is a chemical compound that results from the interaction between lead(II) ions and methanesulfonate ions. This interaction has been studied using conventional d.c. polarography, revealing the formation of stepwise lead complexes in solution. Specifically, the lead-methanesulfonate system forms complexes such as [Pb(CH3SO3)]+, [Pb(CH3SO3)2], and at higher ligand concentrations, [Pb(CH3SO3)3] . The diversity within the solid-state structures of methanetrisulfonate salts, including the lead salt, indicates a variety of coordination modes, with the lead salt exhibiting unexpected motifs like the κ3O1,4,7 coordination .

Synthesis Analysis

The synthesis of lead(2+) salt of methanesulfonic acid involves the interaction of lead(II) ions with methanesulfonate ions. The formation of the lead complexes is indicated by their reversible reduction at the dropping mercury electrode (DME). The polarographic study suggests that these complexes are formed stepwise, with the stability constants provided for each complex . The diversity of structures found in related methanetrisulfonate salts suggests that the synthesis of these compounds can lead to a variety of coordination geometries .

Molecular Structure Analysis

The molecular structure of methanesulfonic acid, lead(2+) salt, is characterized by the coordination of methanesulfonate ions to lead(II) ions. The study of related methanetrisulfonate salts reveals a range of coordination modes, including the unique κ3O1,4,7 coordination found in the lead salt. This indicates that the lead(2+) salt of methanesulfonic acid may exhibit complex and diverse structural properties .

Chemical Reactions Analysis

The chemical reactions involving methanesulfonic acid, lead(2+) salt, primarily concern the formation and reduction of its complexes. The polarographic analysis shows that these complexes can be reversibly reduced, which is a significant aspect of their chemical behavior . While the specific chemical reactions of the lead salt in various environments are not detailed in the provided papers, the structural diversity observed in related salts suggests that the lead salt may participate in a range of chemical reactions depending on the context .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonic acid, lead(2+) salt, can be inferred from the stability constants of its complexes and the structural diversity observed in related salts. The stability constants indicate the strength of the interaction between lead(II) ions and methanesulfonate ions, which is crucial for understanding the solubility and reactivity of the salt in different media . The unexpected structural motifs found in related salts suggest that the lead salt may exhibit unique physical properties, such as crystal structure and coordination geometry .

Wissenschaftliche Forschungsanwendungen

Grünblei-Elektro-Raffinierung

Methansulfonsäure (MSA): stellt eine umweltfreundliche Alternative zur traditionellen, auf Fluorwasserstoffsäure basierenden Blei-Elektro-Raffinierung dar . Das MSA-System bietet einen hohen Siedepunkt, Stabilität und geringe Korrosivität, was es für die Blei-Elektro-Raffinierung geeignet macht. Untersuchungen haben gezeigt, dass die Pb-Ablagerung im MSA-basierten Elektro-Raffinierungsprozess thermodynamisch gegenüber der H+/H2-Reaktion begünstigt ist, was für die Effizienz des Prozesses entscheidend ist .

Hydrometallurgie

MSA ist eine starke Säure mit einem pKa von -1,9, wodurch sie sehr stabil und nicht oxidierbar ist, selbst bei hohen Temperaturen und Stromdichten . Seine Umweltbelastung ist aufgrund der geringen Toxizität und Bioabbaubarkeit minimal. In der Hydrometallurgie kann MSA für die Metallurgie verschiedener Metalle wie Kupfer, Zink, Kobalt, Nickel und Seltene Erden verwendet werden sowie für das Recycling von Metallen aus Produkten am Ende ihrer Lebensdauer .

Elektrogewinnung von Metallen

Die Kompatibilität von MSA und seinen Salzen mit dem Elektrogewinnungsprozess ist bemerkenswert, da die Anodenreaktion die Bildung von Sauerstoffgas beinhaltet, im Gegensatz zur Bildung von Chlorgas in Chloridelektrolyten. Diese Eigenschaft macht es besonders interessant für die Elektrogewinnung von Metallen wie Blei und bietet umweltfreundlichere Alternativen .

Auslaugmittel bei der Metallgewinnung

MSA wurde aufgrund der hohen Löslichkeit von Blei- und Silbersalzen des Methansulfonats als Auslaugmittel verwendet. Es ist effektiv bei der Rückgewinnung von Blei und Silber aus Zinkauslaugungsrückständen und zeigt sein Potenzial als selektives und effizientes Auslaugmittel .

Wirkmechanismus

Target of Action

Methanesulfonic acid, lead(2+) salt, also known as lead(2+);methanesulfonate, is primarily targeted towards specialty and base metals , including lead . It has a remarkably high solubility for these metals, making it an interesting leaching agent .

Mode of Action

The compound interacts with its targets through a process known as leaching . Leaching is a process by which soluble constituents are dissolved and transported down through the soil with percolating water. In this case, methanesulfonic acid, lead(2+) salt acts as a leaching agent, dissolving the target metals and facilitating their removal .

Biochemical Pathways

It is known that the compound can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (hcl) or sulfuric acid (h2so4) . This suggests that the compound may interact with various biochemical pathways involving these metals.

Pharmacokinetics

Rodent feeding studies indicate that even water-insoluble lead compounds become bioavailable once exposed to stomach acids .

Result of Action

The primary result of the action of methanesulfonic acid, lead(2+) salt is the dissolution and removal of target metals. This is particularly useful in industries such as mining and metal recovery, where the compound can be used to extract valuable metals from ores or waste materials .

Action Environment

The efficacy and stability of methanesulfonic acid, lead(2+) salt can be influenced by various environmental factors. For instance, the compound’s leaching efficiency increases with the liquid-to-solid ratio or temperature . Additionally, safety precautions must be taken to avoid dust formation and inhalation of mist, gas, or vapors .

Safety and Hazards

Methanesulfonic acid, lead(2+) salt, is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The global production of methanesulfonic acid is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . As a result, methanesulfonic acid, lead(2+) salt, will become more widely available and a lower price will make it an increasingly attractive option .

Eigenschaften

IUPAC Name |

lead(2+);methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Pb/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLABTCPIBSAMGS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

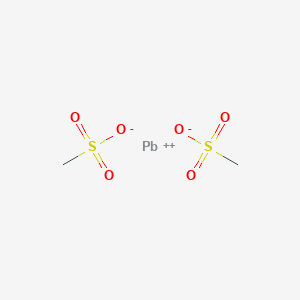

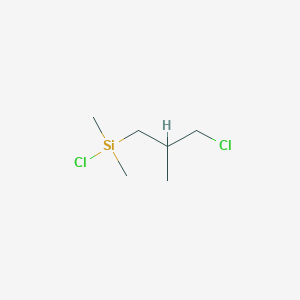

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6PbS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890776 | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17570-76-2 | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(II) bis(methanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)